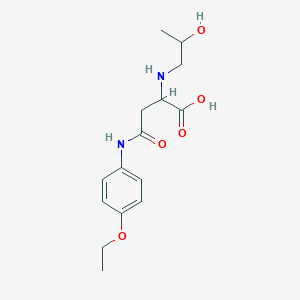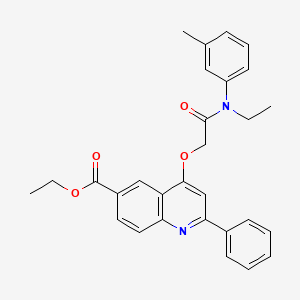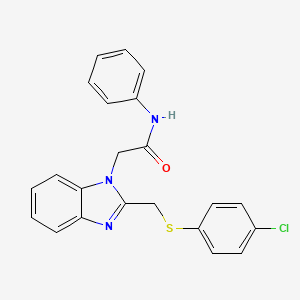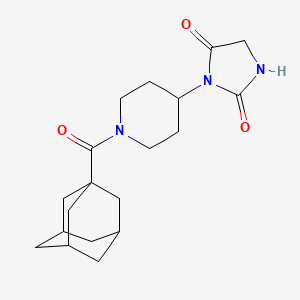![molecular formula C16H15FN2O3S2 B2675013 Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 687562-56-7](/img/structure/B2675013.png)
Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C16H15FN2O3S2 and its molecular weight is 366.43. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound and its derivatives have been synthesized through various methods, focusing on enhancing yields and understanding the influence of different substituents on its chemical properties. For instance, the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, including molecules structurally similar to the specified compound, reveals insights into their physicochemical properties and potential biological activities. These studies indicate that the position of the sulfur atom significantly affects the compound's electronic spectra and potentially its biological profiles (Zadorozhny, Turov, & Kovtunenko, 2010).
Structural and UV Studies
- Detailed structural analysis through X-ray diffraction and UV studies on uracil derivatives closely related to the target compound have been conducted. These studies provide crucial information on the compound's interaction with DNA, suggesting a possible application in the design of new therapeutic agents. The observed N–H···O hydrogen bond formation suggests potential for drug-DNA interaction studies (Yao, Yi, Zhou, & Xiong, 2013).
Antitumor Activities
- Research into the antitumor properties of derivatives has been carried out, showing that specific configurations and substitutions on the pyrimidinyl ring can contribute to selective anti-tumor activities. This highlights the compound's potential as a scaffold for developing new anticancer agents (Jing, 2011).
Antimicrobial and Antifungal Activities
- Novel thiazolidinone and azetidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, structurally related to the target compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies suggest the compound's derivatives as potential candidates for developing new antimicrobial agents, with some showing potent activity comparable to standard drugs (Hafez & El-Gazzar, 2017).
Application in Material Science
- In material science, derivatives of similar compounds have been explored for their potential application in enhancing the performance of polymer solar cells. Studies demonstrate that modifying the compound's structure can significantly impact the efficiency and stability of solar cells, underscoring its utility beyond pharmaceutical applications (Huang et al., 2015).
Eigenschaften
IUPAC Name |
methyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S2/c1-9(15(21)22-2)24-16-18-12-7-8-23-13(12)14(20)19(16)11-5-3-10(17)4-6-11/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZTUJZHWVCCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2674932.png)





![N-{4-[([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2674943.png)

![{[(4-Chlorophenyl)methyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2674946.png)


![N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2674951.png)
